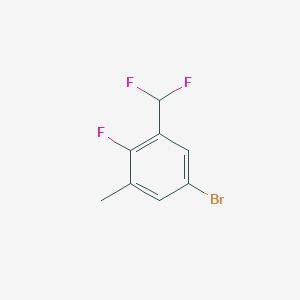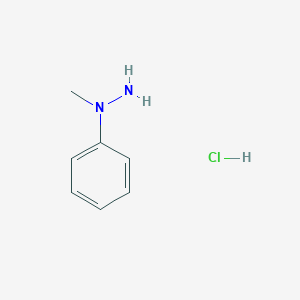
1-Methyl-1-phenylhydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1-phenylhydrazine hydrochloride is an organic compound with the molecular formula C7H10N2·HCl. It is a derivative of hydrazine, where one hydrogen atom is replaced by a methyl group and another by a phenyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Preparation Methods
1-Methyl-1-phenylhydrazine hydrochloride can be synthesized through several methods. One common method involves the reaction of aniline with sodium nitrite in the presence of hydrochloric acid to form a diazonium salt, which is then reduced by sulfite to produce phenylhydrazine. This phenylhydrazine is subsequently methylated to yield 1-methyl-1-phenylhydrazine, which is then converted to its hydrochloride salt .
Chemical Reactions Analysis
1-Methyl-1-phenylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazones.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Scientific Research Applications
1-Methyl-1-phenylhydrazine hydrochloride has several scientific research applications:
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It serves as an intermediate in the synthesis of various drugs, including those used for treating neurological disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Methyl-1-phenylhydrazine hydrochloride involves its interaction with various molecular targets. It can form hydrazones with carbonyl compounds, which can then undergo further reactions. The compound’s effects are mediated through its ability to form stable intermediates that participate in various biochemical pathways .
Comparison with Similar Compounds
1-Methyl-1-phenylhydrazine hydrochloride can be compared with other similar compounds such as:
Phenylhydrazine: Lacks the methyl group, making it less sterically hindered.
N-Methyl-N-phenylhydrazine: Similar structure but different reactivity due to the absence of the hydrochloride salt.
α-Methyl-α-phenylhydrazine: Another name for 1-Methyl-1-phenylhydrazine, highlighting its structural similarity
These comparisons highlight the unique properties of this compound, such as its specific reactivity and applications in various fields.
Properties
Molecular Formula |
C7H11ClN2 |
|---|---|
Molecular Weight |
158.63 g/mol |
IUPAC Name |
1-methyl-1-phenylhydrazine;hydrochloride |
InChI |
InChI=1S/C7H10N2.ClH/c1-9(8)7-5-3-2-4-6-7;/h2-6H,8H2,1H3;1H |
InChI Key |
JNUNSWWOHJDVBJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


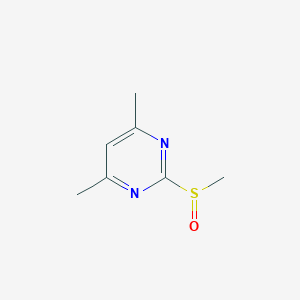
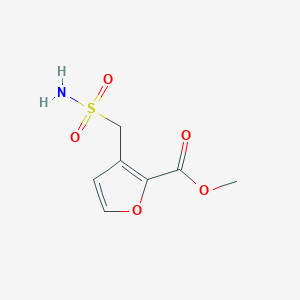
![5-Chloro-6,7-dihydroxy-1-methyl-6-propan-2-yl-3,9,15-trioxahexacyclo[10.7.0.02,4.02,8.08,10.013,17]nonadec-13(17)-en-16-one](/img/structure/B12086948.png)
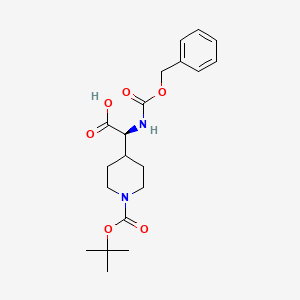
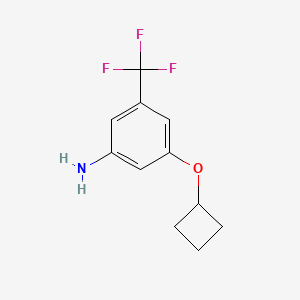
![2-[(2-Chlorophenyl)sulfanyl]acetaldehyde](/img/structure/B12086980.png)
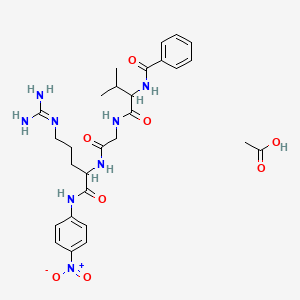




![4-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]phenol](/img/structure/B12087001.png)
![4-(Morpholinomethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B12087006.png)
